

# Technical Whitepaper: 2-bromo-6-methyl-1H-benzo[d]imidazole

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## Compound of Interest

Compound Name: 2-bromo-6-methyl-1H-benzo[d]imidazole

Cat. No.: B1288204

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Disclaimer: The specific molecule, **2-bromo-6-methyl-1H-benzo[d]imidazole**, is not readily found in major chemical databases. Therefore, this document provides a technical guide based on closely related analogues and the broader class of substituted benzimidazoles. The information on synthesis and biological activity is extrapolated from published data on similar compounds.

## Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, is a prominent pharmacophore in medicinal chemistry. Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to a wide spectrum of biological activities.<sup>[1]</sup> Substituted benzimidazoles are known to possess antimicrobial, anticancer, antiviral, anti-inflammatory, and other therapeutic properties.<sup>[1][2]</sup> The strategic placement of different substituents on the benzimidazole core is a key approach in the development of novel therapeutic agents.<sup>[2][3][4]</sup> This guide focuses on the technical aspects of a specific, albeit less documented, derivative: **2-bromo-6-methyl-1H-benzo[d]imidazole**.

## Chemical Identification

Due to the absence of a specific entry in public chemical databases for **2-bromo-6-methyl-1H-benzo[d]imidazole**, we provide the details for its parent compound, 2-bromo-1H-

benzo[d]imidazole.

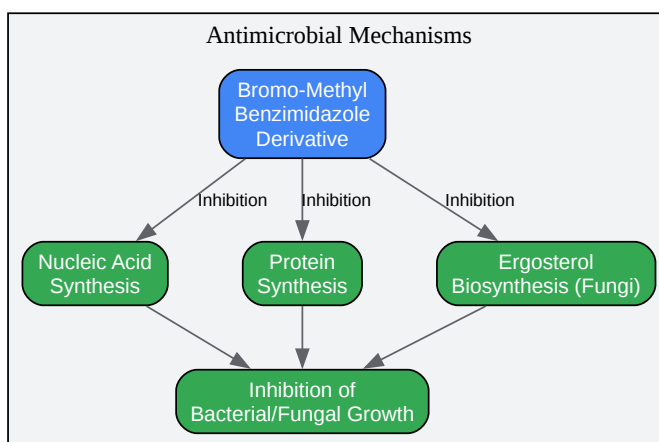
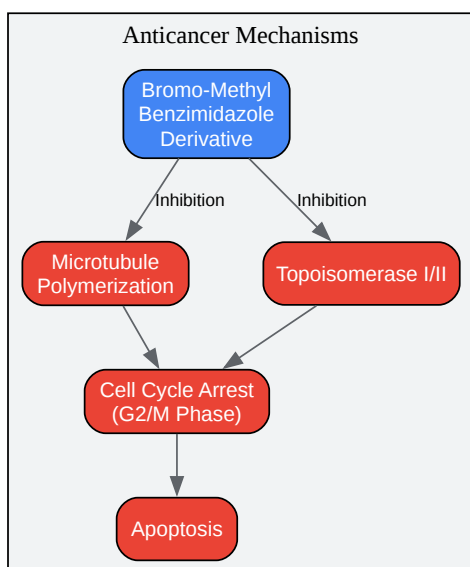
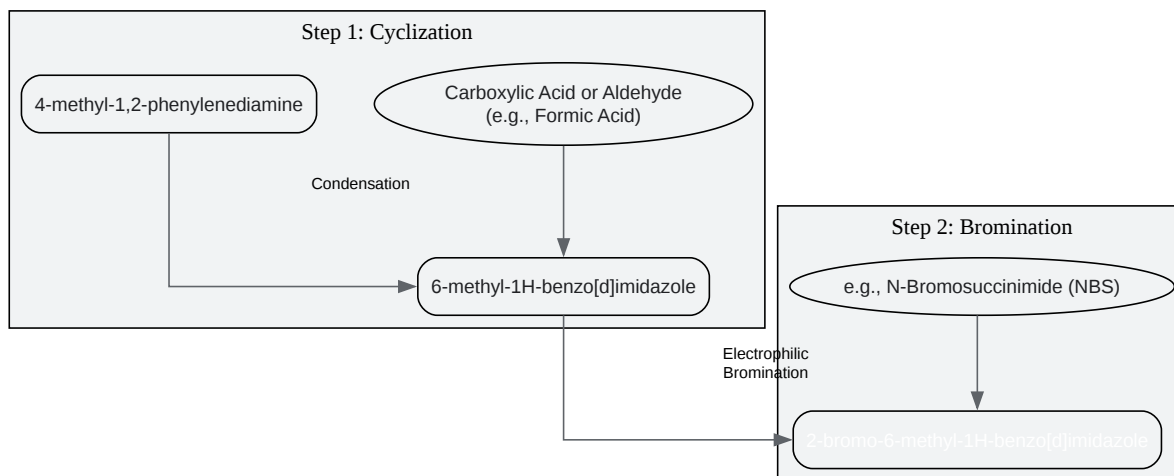
Identifier	Value
IUPAC Name	2-bromo-1H-benzimidazole
Synonyms	2-Bromo-1H-benzo[d]imidazole
CAS Number	54624-57-6[5]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> [5]
Molecular Weight	197.03 g/mol [5]
InChI Key	PHPYXVIHDRDPDI-UHFFFAOYSA-N[5][6]
SMILES	<chem>Brc1nc2ccccc2[nH]1</chem>

## Proposed Synthesis

The synthesis of **2-bromo-6-methyl-1H-benzo[d]imidazole** can be conceptually approached through established methods for benzimidazole synthesis. A common and effective strategy is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by selective bromination.

## General Synthetic Workflow

The proposed synthesis involves a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step is the formation of the 6-methyl-1H-benzo[d]imidazole ring, which can then be selectively brominated at the 2-position.



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- 6. 2-Bromobenzimidazole | C<sub>7</sub>H<sub>5</sub>BrN<sub>2</sub> | CID 2776281 - PubChem [pubchem.ncbi.nlm.nih.gov]
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